molecular formula C8H11N3 B7809294 3-(Aminomethyl)benzimidamide CAS No. 73711-52-1

3-(Aminomethyl)benzimidamide

Cat. No.: B7809294
CAS No.: 73711-52-1
M. Wt: 149.19 g/mol
InChI Key: IXEKVJHHZCSSAI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzimidamide is an organic compound with the molecular formula C8H11N3 It is a derivative of benzimidazole, featuring an aminomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)benzimidamide typically involves the reaction of o-phenylenediamine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through cyclization and reduction steps.

  • Step 1: Formation of Intermediate

    • Reactants: o-Phenylenediamine, formaldehyde, ammonium chloride
    • Conditions: Acidic medium, typically hydrochloric acid
    • Reaction: [ \text{o-Phenylenediamine} + \text{Formaldehyde} + \text{Ammonium chloride} \rightarrow \text{Intermediate} ]
  • Step 2: Cyclization and Reduction

    • Conditions: Elevated temperature, reducing agent (e.g., sodium borohydride)
    • Reaction: [ \text{Intermediate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and environmentally friendly solvents is also explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Imine derivatives

    Reduction: Amine derivatives

    Substitution: Substituted benzimidamides

Scientific Research Applications

3-(Aminomethyl)benzimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-(Aminomethyl)benzimidazole: A structural isomer with different biological properties.

    4-(Aminomethyl)benzimidazole: Another isomer with unique chemical reactivity.

Uniqueness

3-(Aminomethyl)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(aminomethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEKVJHHZCSSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73711-52-1
Record name 73711-52-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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